molecular formula C23H23N3S B1387091 [(Dimethylamino)methylene](triphenylmethyl)-thiourea CAS No. 910297-67-5

[(Dimethylamino)methylene](triphenylmethyl)-thiourea

Cat. No.: B1387091
CAS No.: 910297-67-5
M. Wt: 373.5 g/mol
InChI Key: YTUUCAFBLKFHBE-HKOYGPOVSA-N
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Description

(Dimethylamino)methylene-thiourea is a chemical compound with the molecular formula C23H23N3S and a molecular weight of 373.51 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)methylene-thiourea typically involves the reaction of triphenylmethyl chloride with thiourea in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for (Dimethylamino)methylene-thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(Dimethylamino)methylene-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thioureas or amines.

Scientific Research Applications

(Dimethylamino)methylene-thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Dimethylamino)methylene-thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group and the thiourea moiety play crucial roles in these interactions, facilitating the binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dimethylamino)methylene-thiourea is unique due to its combination of a dimethylamino group, a methylene bridge, and a triphenylmethyl group attached to a thiourea moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

(1E)-1-(dimethylaminomethylidene)-3-tritylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27)/b24-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUUCAFBLKFHBE-HKOYGPOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Dimethylamino)methylene](triphenylmethyl)-thiourea

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